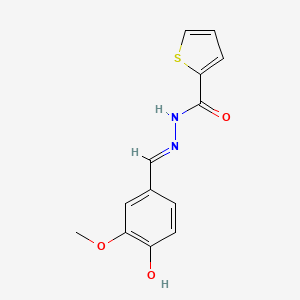

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide

CAS No.: 304906-01-2

Cat. No.: VC6269726

Molecular Formula: C13H12N2O3S

Molecular Weight: 276.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304906-01-2 |

|---|---|

| Molecular Formula | C13H12N2O3S |

| Molecular Weight | 276.31 |

| IUPAC Name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C13H12N2O3S/c1-18-11-7-9(4-5-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+ |

| Standard InChI Key | SSBKRCFODRDMFY-RIYZIHGNSA-N |

| SMILES | COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a planar Schiff base structure formed via condensation between 4-hydroxy-3-methoxybenzaldehyde and thiophene-2-carbohydrazide. The benzylidene group adopts an E-configuration around the imine bond (C=N), stabilized by intramolecular hydrogen bonding between the phenolic -OH and the adjacent methoxy group . The thiophene ring introduces π-conjugation, enhancing electronic delocalization across the molecule.

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₃S |

| Molecular Weight | 276.31 g/mol |

| Functional Groups | Phenolic -OH, Methoxy, C=N, Amide |

| Predicted LogP | ~2.8 (estimated from analogs) |

| Hydrogen Bond Donors/Acceptors | 3/5 |

Synthesis and Optimization

Schiff Base Condensation

The synthesis follows a classic acid-catalyzed condensation reaction:

-

Reactants: Equimolar quantities of 4-hydroxy-3-methoxybenzaldehyde and thiophene-2-carbohydrazide.

-

Conditions: Reflux at 70–80°C for 4–6 hours under inert atmosphere .

-

Catalyst: Trace acetic acid (0.1–0.5 mL) to protonate the aldehyde, accelerating nucleophilic attack by the hydrazide’s -NH₂ group .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation (160–320 W) to reduce reaction times to 8–12 minutes while achieving yields of 68–81% . This method minimizes side products like hydrolyzed aldehydes and enhances regioselectivity.

Structural Characterization

Spectroscopic Analysis

-

FT-IR:

-

¹H NMR (DMSO-d₆):

-

UV-Vis: Absorption bands at 208 nm (π→π*) and 324 nm (n→π*), indicating extended conjugation .

Table 2: Comparative Spectral Data of Analogous Compounds

| Compound | λ_max (nm) | C=N IR (cm⁻¹) | Yield (%) |

|---|---|---|---|

| N'-(3-hydroxy-4-methoxybenzylidene) | 210, 318 | 1610 | 75 |

| N'-(4-methoxybenzylidene) | 208, 324 | 1628 | 76 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO and DMF; sparingly soluble in water (<0.1 mg/mL at 25°C).

-

Thermal Stability: Decomposition onset at ~220°C (DSC), attributed to imine bond cleavage .

-

pH Sensitivity: The phenolic -OH (pKa ~9.5) deprotonates in alkaline media, altering solubility and electronic properties .

Applications and Future Directions

Pharmaceutical Development

-

Antimicrobial Coatings: Incorporation into polymers for medical devices.

-

Prodrug Design: Functionalization of the hydrazide group for targeted drug delivery.

Materials Science

-

Coordination Chemistry: The C=N and -OH groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic or photoluminescent materials .

Research Priorities

-

Stereochemical Studies: X-ray crystallography to resolve the E/Z isomerism.

-

In Vivo Toxicology: ADMET profiling to assess bioavailability and toxicity.

-

Structure-Activity Relationships (SAR): Modifying the methoxy/hydroxy positions to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume